- Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease, United States, , ,

Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

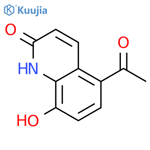

93609-84-8 structure

Produktname:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

CAS-Nr.:93609-84-8

MF:C18H15NO3

MW:293.316604852676

MDL:MFCD19381743

CID:1040627

PubChem ID:13375444

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

- 5-Acetyl-8-(phenylmethoxy)-2-quinolinone

- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

- 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone

- 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one

- 5-acetyl-8-benzyloxycarbostyril

- acetyl-5 benzyloxy-8 carbostyrile

- acetylbenzyloxydihydroquinolinone

- 5-Acetyl-8-(benzyloxy)carbostyril

- 5-Acetyl-8-benzyloxy-2(1H)-quinolinone

- 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one

- 5-acetyl-8-benzyloxy-1H-quinolin-2-one

- 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-

- MVYPGJMOODJFAZ-UHFFFAOYSA-N

- 5896AC

- OR61366

- 5-acetyl-8-benzyloxyquinolin-2(1h)-one

- 5-Acetyl-8-benzyloxyquinoline-2(1H)-one

- 5-Acetyl-8-(phenylmethoxy)-2

- 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)

- CS-0155086

- SB71448

- AKOS015991346

- DTXSID80538654

- I11611

- 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one

- DB-368225

- AC-27669

- DF-0726

- SY061038

- 5-acetyl-8 -benzyloxy-1H-quinolin-2-one

- 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one

- J-516626

- SCHEMBL98338

- MFCD19381743

- 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one

- 93609-84-8

- 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one

- 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

-

- MDL: MFCD19381743

- Inchi: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)

- InChI-Schlüssel: MVYPGJMOODJFAZ-UHFFFAOYSA-N

- Lächelt: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1

Berechnete Eigenschaften

- Genaue Masse: 293.10500

- Monoisotopenmasse: 293.10519334g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 4

- Komplexität: 453

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 55.4

- XLogP3: 2.5

Experimentelle Eigenschaften

- Dichte: 1.230

- Schmelzpunkt: 174-176 ºC

- Siedepunkt: 569.179℃ at 760 mmHg

- PSA: 59.42000

- LogP: 3.72200

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Sicherheitsinformationen

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Zolldaten

- HS-CODE:2933790090

- Zolldaten:

China Zollkodex:

2933790090Übersicht:

2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

Zusammenfassung:

2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A139712-25g |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 97% | 25g |

$69.0 | 2025-02-28 | |

| Key Organics Ltd | DF-0726-5MG |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | DF-0726-10MG |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D381695-100g |

5-acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 95% | 100g |

$2495 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1043625-100g |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 97% | 100g |

$260 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391779-5 mg |

5-Acetyl-8-(phenylmethoxy)-2-quinolinone, |

93609-84-8 | 5mg |

¥2,407.00 | 2023-07-11 | ||

| Apollo Scientific | OR61366-500mg |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 500mg |

£110.00 | 2024-05-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-200mg |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | 97% | 200mg |

69.0CNY | 2021-07-12 | |

| Ambeed | A139712-1g |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 97% | 1g |

$8.0 | 2025-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-5g |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | 97% | 5g |

636.0CNY | 2021-07-12 |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate

Referenz

- Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activities, European Journal of Medicinal Chemistry, 1984, 19(4), 341-6

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Process for preparing isomers of carmoterol, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Acetone ; rt → reflux

1.2 reflux; 6 - 7 h, reflux

1.2 reflux; 6 - 7 h, reflux

Referenz

- Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

Referenz

- Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

Referenz

- Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders., United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

Referenz

- Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor, Japan, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Acetic anhydride ; 25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C

Referenz

- Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 30 min, rt; 2 h, rt

1.3 Solvents: Water ; 20 min, rt

1.2 30 min, rt; 2 h, rt

1.3 Solvents: Water ; 20 min, rt

Referenz

- A process for preparing indacaterol and salts thereof, India, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Acetic anhydride

Referenz

- Carbostyril derivative, European Patent Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, rt

Referenz

- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Acetone , Water ; rt → reflux

1.2 reflux; 6 - 7 h, reflux

1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C

1.2 reflux; 6 - 7 h, reflux

1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C

Referenz

- Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

Referenz

- Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt

Referenz

- Preparation of aryl aniline β-2 adrenergic receptor agonists, United States, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, United States, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 min, rt; rt → 40 °C; 3 h, 40 °C

Referenz

- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives, Acta Pharmacologica Sinica, 2019, 40(8), 1095-1105

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Verwandte Literatur

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Related Articles

-

Lauromethacrylat: Ein Schlüsselelement in der chemischen Biopharmazie In der dynamischen Welt der ch……Jun 17, 2025

-

Anthrone-Basierte Chemotherapeutika: Eine Neuartige Strategie zur Behandlung von Krebszellen Die Onk……Jun 17, 2025

-

Tri-Ethylorthoacetat als effizientes Zwischenprodukt in der organischen Synthese Die organische Synt……Jun 17, 2025

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

-

Ethylen-Mitbewerber auf dem Prüfstand: Das faszinierende Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-……Jun 17, 2025

93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one) Verwandte Produkte

- 2172599-08-3(1-amino(phenyl)methyl-3,3-bis(fluoromethyl)cyclobutan-1-ol)

- 957312-77-5(4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid)

- 1261562-16-6(3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol)

- 329694-16-8(N-(1,3-dioxaindan-5-yl)methyl-2-(2,4-dichlorophenoxy)propanamide)

- 2171857-99-9(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid)

- 2228282-76-4(1-2-(1-methylpyrrolidin-2-yl)ethylcyclopropane-1-carboxylic acid)

- 877134-77-5(4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester)

- 2549035-35-8(2-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline)

- 2172030-00-9(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carbonyl}piperidine-4-carboxylic acid)

- 1822631-58-2(Benzoic acid, 4-(chloromethyl)-3-methoxy-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

Reinheit:99%

Menge:100g

Preis ($):312.0